Cas no 654646-61-4 (5-amino-1-(4-carboxyphenyl)-1h-tetrazole)
5-amino-1-(4-carboxyphenyl)-1h-tetrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-1-(4-carboxyphenyl)-1h-tetrazole
- 4-(5-aminotetrazol-1-yl)benzoic acid
- DTXSID20514331
- 4-(5-Amino-1H-tetrazol-1-yl)benzoic acid
- 4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- 654646-61-4
-
- MDL: MFCD07368595
- Inchi: 1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-5(2-4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12)
- InChI Key: UBTFMULKZAYSFE-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)N1C(N)=NN=N1)=O
Computed Properties
- Exact Mass: 205.06000
- Monoisotopic Mass: 205.05997448g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 107Ų
Experimental Properties
- PSA: 106.92000
- LogP: 0.52390
5-amino-1-(4-carboxyphenyl)-1h-tetrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K81535-1g |
5-AMINO-1-(4-CARBOXYPHENYL)-1H-TETRAZOLE |
654646-61-4 | 95% | 1g |
$965 | 2024-05-25 | |
| eNovation Chemicals LLC | K81535-1g |
5-AMINO-1-(4-CARBOXYPHENYL)-1H-TETRAZOLE |
654646-61-4 | 95% | 1g |
$965 | 2025-02-19 | |
| eNovation Chemicals LLC | K81535-1g |
5-AMINO-1-(4-CARBOXYPHENYL)-1H-TETRAZOLE |
654646-61-4 | 95% | 1g |
$965 | 2025-02-25 |
5-amino-1-(4-carboxyphenyl)-1h-tetrazole Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-amino-1-(4-carboxyphenyl)-1h-tetrazole
Recent Advances in the Study of 5-amino-1-(4-carboxyphenyl)-1H-tetrazole (CAS: 654646-61-4) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 5-amino-1-(4-carboxyphenyl)-1H-tetrazole (CAS: 654646-61-4) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring both tetrazole and carboxylic acid functional groups, has demonstrated remarkable versatility in drug design and medicinal chemistry. Recent studies have explored its role as a bioisostere for carboxylic acids, its ability to participate in hydrogen bonding interactions, and its potential as a building block for novel pharmaceutical agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 5-amino-1-(4-carboxyphenyl)-1H-tetrazole as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that incorporation of this moiety significantly improved the compounds' binding affinity to target proteins while maintaining favorable pharmacokinetic properties. The tetrazole ring's metabolic stability and the carboxylic acid's ability to form salt bridges with basic amino acids were identified as crucial factors contributing to the enhanced biological activity.
In materials science applications, a team from MIT reported in Advanced Materials (2024) the development of metal-organic frameworks (MOFs) incorporating 654646-61-4 as a linker molecule. The resulting materials exhibited exceptional thermal stability and porosity, making them promising candidates for drug delivery systems. The researchers highlighted the compound's ability to coordinate with various metal ions while maintaining structural integrity under physiological conditions.
Recent pharmacological studies have revealed that derivatives of 5-amino-1-(4-carboxyphenyl)-1H-tetrazole show promising activity against inflammatory targets. A Nature Communications paper (2023) described the compound's ability to modulate NLRP3 inflammasome activation, suggesting potential applications in treating inflammatory diseases. The carboxyl group was found to be essential for this activity, while the tetrazole ring contributed to the compound's metabolic stability.
Synthetic methodology developments have also progressed significantly. A 2024 Organic Letters publication presented a novel, high-yield route to 654646-61-4 using continuous flow chemistry, addressing previous challenges in scale-up production. This advancement is particularly important as demand for the compound increases in both academic and industrial research settings.
Looking forward, researchers anticipate that 5-amino-1-(4-carboxyphenyl)-1H-tetrazole will play an increasingly important role in fragment-based drug discovery and as a versatile scaffold in medicinal chemistry. Its unique combination of hydrogen bond donor/acceptor properties, metabolic stability, and synthetic accessibility make it particularly valuable for addressing challenging biological targets. Several pharmaceutical companies have reportedly included derivatives of this compound in their preclinical pipelines, particularly for oncology and immunology indications.
654646-61-4 (5-amino-1-(4-carboxyphenyl)-1h-tetrazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)